molecular formula C20H34O3 B1201994 2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol CAS No. 6951-56-0

2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol

Cat. No. B1201994
CAS RN: 6951-56-0
M. Wt: 322.5 g/mol
InChI Key: GMNUCAFZYMWGOG-GABTWMSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Pathways and Derivatives

  • Metabolism in Rabbits : This compound and its derivatives have been identified as metabolites in rabbits. Notably, studies have reported the identification of acidic and neutral metabolites, including 2alpha-hydroxymethyl-5alpha-androstane-3alpha,17alpha-diol, in the urine of rabbits treated with related compounds (Templeton & Michiel, 1978).

  • Synthesis of Stereoisomers : Research on the preparation of the four stereoisomers of 16-hydroxymethyl-5alpha-androstane-3beta,17-diol has been conducted, highlighting the chemical processes involved in obtaining these isomers (Tapolcsányi, Wölfling, & Schneider, 2001).

Biological Activities and Applications

  • Binding Affinities and Steric Structures : Studies have explored the configurational analysis and relative binding affinities of various 16-methyl-5alpha-androstane derivatives, providing insights into their steric structures and interactions with biological receptors (Tapolcsányi et al., 2001).

  • Anticonvulsant and Anxiolytic Activities : Certain analogs of 5alpha-androstane, such as 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, have been shown to possess potent anticonvulsant and anxiolytic activities, suggesting potential therapeutic applications in these areas (Runyon et al., 2009).

  • Antiandrogen Potential : Synthesis and investigation of 16alpha-derivatives of 5alpha-androstane-3alpha,17beta-diol as antiandrogens have been conducted, revealing their potential as therapeutic agents against conditions like prostate cancer (Roy et al., 2007).

properties

CAS RN

6951-56-0

Product Name

2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(2S,3R,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O3/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17(22)12(11-21)10-20(13,16)2/h12-18,21-23H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17+,18-,19-,20-/m0/s1

InChI Key

GMNUCAFZYMWGOG-GABTWMSCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4)O)CO)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(C4)O)CO)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(C4)O)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol
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2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol
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2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol
Reactant of Route 4
2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol
Reactant of Route 5
2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol
Reactant of Route 6
2alpha-(Hydroxymethyl)-5alpha-androstane-3beta,17beta-diol

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